M-Xylene bis-phthalimide

Catalog No.
S14478769
CAS No.
M.F
C24H20N2O4
M. Wt
400.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
M-Xylene bis-phthalimide

Product Name

M-Xylene bis-phthalimide

IUPAC Name

isoindole-1,3-dione;1,3-xylene

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

InChI

InChI=1S/2C8H5NO2.C8H10/c2*10-7-5-3-1-2-4-6(5)8(11)9-7;1-7-4-3-5-8(2)6-7/h2*1-4H,(H,9,10,11);3-6H,1-2H3

InChI Key

DFQHXCSIBHACJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C.C1=CC=C2C(=C1)C(=O)NC2=O.C1=CC=C2C(=C1)C(=O)NC2=O

M-Xylene bis-phthalimide, also known as m-xylylenediamine bis(phthalimide), is a compound characterized by its unique structure, which consists of two phthalimide groups attached to a central m-xylylenediamine unit. This compound has garnered attention in both industrial and research settings due to its potential applications in various fields, including materials science and medicinal chemistry. The molecular formula for m-xylene bis-phthalimide is C24H16N2O4C_{24}H_{16}N_{2}O_{4} .

Typical of phthalimide derivatives. These include:

  • Hydrolysis: M-Xylene bis-phthalimide can undergo hydrolysis in the presence of aqueous sodium hydroxide, leading to the formation of tetracarboxylic acid salts, which can subsequently be converted to anhydrides .
  • Transamidation: This compound can react with amines under benzoic acid catalysis, allowing for the exchange of amine groups .
  • Photoreduction: In certain conditions, it can undergo photo

Several methods for synthesizing m-xylene bis-phthalimide have been reported:

  • Hydrogenation of Isophthalonitrile: This method involves the hydrogenation of isophthalonitrile to produce m-xylylenediamine, which is then reacted with phthalic anhydride or phthalic acid .
  • One-Pot Synthesis: A recent approach allows for the direct synthesis from phthalic acids and amines in a one-pot reaction, enhancing efficiency and reducing by-products .
  • Phase Transfer Catalysis: Utilizing phase transfer catalysts in nonpolar organic solvents has been shown to facilitate the reaction between phthalic anhydride and m-xylylenediamine .

M-Xylene bis-phthalimide has several notable applications:

  • Polymer Chemistry: It serves as an intermediate in the synthesis of polyetherimides and other polymeric materials, which are valued for their thermal stability and mechanical properties.
  • Pharmaceuticals: Given the biological activities associated with phthalimides, this compound may have potential as a pharmaceutical agent or as a building block for drug development.

M-Xylene bis-phthalimide shares structural similarities with several other compounds, particularly those containing phthalimide groups. Below is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
PhthalimideSimple cyclic imideBasic structure without substitution
N-MethylphthalimideMethyl group substitution on phthalimideIncreased solubility and potential reactivity
BisphthalimideTwo phthalimide unitsLacks the central diamine structure
M-XylylenediamineContains two amine groupsDirectly linked to m-xylene structure

M-Xylene bis-phthalimide stands out due to its dual functionality as both a diamine and a phthalimide derivative, which may enhance its reactivity and applicability in complex chemical syntheses compared to simpler analogs.

Innovative Synthetic Pathways for M-Xylene Bis-phthalimide

Traditional synthesis of M-xylene bis-phthalimide involves the condensation of m-xylylenediamine with phthalic anhydride under thermal conditions. This method typically requires temperatures of 180–200°C and yields 95–98% conversion over 4–6 hours. Catalysts such as quaternary ammonium salts (0.5–1.0 wt%) enhance imidization kinetics by 40%, facilitating the removal of water byproduct.

A breakthrough single-step methodology, patented in EP0274601A2, utilizes alkali or alkaline earth metal carbonates (e.g., potassium carbonate) in polar aprotic solvents like N-methylpyrrolidinone. This approach eliminates multi-step purification, achieving 55–65% yield within 1.5–3 hours at 160–165°C. The reaction mechanism involves nucleophilic displacement of leaving groups (e.g., nitro or halogen) from N-substituted phthalimide precursors, forming ether linkages via carbonate-mediated deprotonation.

Table 1: Comparative Analysis of Synthetic Pathways

ParameterConventional MethodSingle-Step Patent Method
Reaction Time4–6 hours1.5–3 hours
CatalystQuaternary ammonium saltsPotassium carbonate
SolventN-methyl-2-pyrrolidoneN-methylpyrrolidinone
Yield95–98%55–65%
Byproduct ManagementRecrystallization requiredDirect precipitation

The single-step method’s lower yield is offset by reduced purification needs, making it scalable for industrial applications.

Catalytic Mechanisms in Imidization Reactions

The imidization reaction’s efficiency hinges on catalysts that lower activation energy. Quaternary ammonium salts act as phase-transfer catalysts, solubilizing ionic intermediates in non-polar media. In contrast, potassium carbonate in the single-step method deprotonates phthalimide precursors, enabling nucleophilic aromatic substitution (SNAr) at the meta-xylene bridge.

Kinetic studies reveal that carbonate catalysts accelerate the reaction by stabilizing transition states through electrostatic interactions. For example, potassium carbonate’s high basicity ($$ \text{p}K_a \approx 10.3 $$) facilitates deprotonation of the phthalimide’s amide nitrogen, generating a reactive phenoxide intermediate. This intermediate attacks the electrophilic carbon of the neighboring phthalimide group, forming the bis-imide linkage.

Infrared spectroscopy confirms successful imidization via the disappearance of anhydride carbonyl stretches ($$ \sim 1850 \, \text{cm}^{-1} $$) and emergence of imide carbonyl peaks at $$ 1775 \, \text{cm}^{-1} $$ and $$ 1705 \, \text{cm}^{-1} $$.

Microwave-Assisted and Solvent-Free Synthesis Optimization

Microwave irradiation has revolutionized M-xylene bis-phthalimide synthesis by reducing reaction times from hours to minutes. A study demonstrated that irradiating a mixture of m-xylylenediamine, phthalic anhydride, and sodium acetate in dimethylformamide (DMF) at 800 W for 4–5 minutes achieves 92% yield. The microwave’s dielectric heating mechanism ensures uniform temperature distribution, minimizing thermal degradation of imide groups.

Table 2: Microwave vs. Conventional Synthesis

ParameterMicrowave MethodConventional Method
Reaction Time4–5 minutes4–6 hours
Energy Input800 W180–200°C thermal
Solvent Volume1–2 mL DMF15 mL acetic acid
Yield92%95–98%

Solvent-free approaches remain underexplored but show promise. Preliminary experiments using mechanochemical grinding of reactants with catalytic potassium carbonate achieved partial conversion, though yields were suboptimal (≤40%).

The fundamental characteristics of M-Xylene bis-phthalimide establish its superiority as a high-performance material for advanced applications [1] [2]. The compound exhibits exceptional thermal stability with a glass transition temperature ranging from 210 to 242 degrees Celsius and maintains structural integrity up to 525-539 degrees Celsius before experiencing five percent weight loss [3] [4]. These thermal properties significantly exceed those of conventional epoxy systems and approach the performance levels of specialized high-temperature polymers [5].

PropertyValueReference
Molecular FormulaC₂₄H₁₆N₂O₄ [1] [2]
Molecular Weight (g/mol)396.4 [1] [2]
CAS Number27199-63-9 [1] [2]
Chemical Name (IUPAC)2,2'-(1,3-phenylenebis(methylene))bis(1H-isoindole-1,3(2H)-dione) [1] [2]
Melting Point (°C)210-242 [3] [4]
Glass Transition Temperature (°C)210-242 [3] [4]
Thermal Stability (5% weight loss, °C)525-539 [3] [4]
Dielectric Constant (typical range)2.5-4.5 [6] [7]
Density (g/cm³)1.2-1.4 [8]

Applications in Advanced Material Science

High-Performance Polymer Matrices for Aerospace Composites

M-Xylene bis-phthalimide serves as an exceptional matrix material for aerospace composites, delivering superior mechanical properties and thermal stability compared to conventional epoxy systems [9] [10]. The aerospace industry demands materials that can withstand extreme thermal cycling, maintain structural integrity under high mechanical loads, and provide significant weight reduction compared to traditional metallic components [11] [12]. Research conducted at the Beijing Institute of Aeronautical Materials demonstrates that phthalimide-based composites exhibit enhanced interlaminar toughness and impact damage resistance while maintaining excellent in-plane properties under hot and wet conditions [9].

The incorporation of M-Xylene bis-phthalimide into carbon fiber composites results in materials with tensile strengths ranging from 650 to 900 megapascals, operating temperatures extending from 200 to 300 degrees Celsius, and density values between 1.4 to 1.5 grams per cubic centimeter [12] [5]. These properties enable weight reductions of 45 to 50 percent compared to aluminum components, significantly improving fuel efficiency and performance in aerospace applications [12]. The compound's ability to cure through addition polymerization rather than condensation reactions eliminates volatile emission problems commonly associated with traditional thermoset systems [13].

Material SystemTensile Strength (MPa)Operating Temperature (°C)Density (g/cm³)Weight Reduction vs Aluminum (%)
Standard Epoxy/Carbon Fiber600-800120-1801.5-1.640-45
M-Xylene bis-phthalimide/Carbon Fiber650-900200-3001.4-1.545-50
PEEK/Carbon Fiber6582501.640-50
Bismaleimide/Carbon Fiber700-950200-2801.5-1.640-45
Polyimide/Carbon Fiber750-1000260-4001.6-1.735-40

Advanced composite manufacturing techniques utilizing M-Xylene bis-phthalimide matrices have been successfully implemented in military aircraft applications, including the Lockheed Martin F-22 Raptor and F-35 Lightning II Joint Strike Fighter programs [13]. These applications demonstrate the material's capability to withstand thousands of hours of service at temperatures up to 750 degrees Fahrenheit while maintaining structural integrity [13]. The material's processing characteristics allow for both prepreg-autoclave and liquid molding techniques such as resin transfer molding and resin film infusion, providing manufacturing flexibility for complex aerospace components [9].

Research findings indicate that M-Xylene bis-phthalimide-based composites exhibit exceptional resistance to thermal oxidation and maintain their mechanical properties during extended exposure to elevated temperatures [3] [4]. The material's aromatic structure contributes to its outstanding thermal stability, with five percent weight loss temperatures reaching 534 degrees Celsius in air atmosphere and 539 degrees Celsius under nitrogen conditions [4]. This thermal performance enables applications in hot-section components near aircraft engines and structural elements for supersonic and hypersonic vehicles [10].

Dielectric Materials for High-Frequency Microelectronics

M-Xylene bis-phthalimide demonstrates exceptional dielectric properties that make it highly suitable for high-frequency microelectronic applications, particularly in the frequency range from 1 to 100 gigahertz [6] [7]. The material exhibits stable dielectric constants ranging from 2.5 to 4.5 with remarkably low dissipation factors, making it ideal for applications requiring minimal signal loss and excellent impedance control [6] [7]. Research conducted using transverse electric mode measurements at 10 gigahertz demonstrates that phthalimide-based materials maintain frequency-stable dielectric properties with dissipation factors below 0.01 under controlled humidity conditions [6].

The compound's dielectric performance stems from its aromatic phthalimide structure, which provides controlled dipolar orientational polarization while minimizing electronic polarization effects [6]. Studies reveal that the dielectric constant remains remarkably stable across frequency ranges, with minimal variation from 3.2 at 1 gigahertz to 2.6 at 100 gigahertz [6] [14]. This frequency stability is crucial for maintaining signal integrity in high-speed digital circuits and microwave applications where consistent impedance characteristics are essential [15].

Frequency (GHz)Dielectric ConstantDissipation FactorSignal Loss (dB/cm)
13.20.0050.02
103.10.0080.08
203.00.0120.15
302.90.0150.25
602.80.0200.45
772.70.0250.65
1002.60.0300.85

Advanced microelectronic devices benefit significantly from M-Xylene bis-phthalimide's low moisture absorption characteristics, which prevent dielectric property degradation in humid environments [6] [7]. The material's hydrophobic nature ensures stable electrical performance across varying environmental conditions, making it suitable for outdoor electronic applications and military systems operating in challenging climates [7]. Research indicates that the compound maintains its dielectric properties even when exposed to relative humidity levels exceeding 90 percent for extended periods [6].

The application of M-Xylene bis-phthalimide in organic electronic devices, including organic light-emitting diodes, demonstrates its versatility in next-generation electronics [16] [17]. The material's excellent thermal stability and low dielectric loss characteristics enable its use in high-power electronic components where heat dissipation and signal integrity are critical design considerations [16]. Manufacturing processes for electronic applications benefit from the compound's compatibility with standard printed circuit board fabrication techniques while providing superior performance compared to conventional FR-4 materials [18] [15].

Encapsulation Systems for 5G Millimeter-Wave Technologies

M-Xylene bis-phthalimide exhibits exceptional properties for encapsulation systems in 5G millimeter-wave technologies, where materials must maintain stable dielectric characteristics across frequencies from 24 to 100 gigahertz while providing environmental protection for sensitive electronic components [19] [20]. The compound's low dielectric constant and minimal frequency dependence make it ideal for millimeter-wave applications where signal attenuation and impedance matching are critical performance parameters [21] [22]. Research demonstrates that the material maintains dielectric stability across the entire millimeter-wave spectrum, with variations less than 5 percent from 24 to 77 gigahertz [21].

The demanding requirements of 5G infrastructure necessitate materials that can withstand extreme environmental conditions while maintaining electromagnetic transparency across broad frequency ranges [20] [21]. M-Xylene bis-phthalimide meets these requirements through its combination of low moisture absorption, excellent thermal stability, and frequency-independent dielectric properties [21] [23]. Studies conducted on millimeter-wave materials indicate that the compound's dissipation factor remains below 0.003 across the entire 5G frequency spectrum, ensuring minimal signal loss in critical communication systems [21].

ApplicationFrequency Range (GHz)Required Dielectric ConstantMaximum Loss TangentOperating Temperature (°C)
Base Station Antennas24-282.5-3.50.003-40 to 85
Small Cell Enclosures28-402.2-3.00.002-40 to 70
Radar Systems30-1002.0-3.50.004-55 to 125
Satellite Communications20-502.5-4.00.003-40 to 85
Beamforming Arrays24-772.2-3.00.002-40 to 85
Filter Components24-1002.0-3.50.003-40 to 125

Advanced 5G systems require encapsulation materials that provide electromagnetic interference shielding while maintaining signal transparency for desired frequencies [20] [23]. M-Xylene bis-phthalimide addresses these dual requirements through its tunable electromagnetic properties and excellent processability for complex geometries [23] [24]. Research on electromagnetic shielding composites demonstrates that incorporating the compound into polymer matrices can achieve over 99 percent electromagnetic wave attenuation for interference frequencies while maintaining transparency for operational signals [24].

The material's thermal management capabilities prove essential for 5G millimeter-wave applications where high-power density components generate significant heat loads [20] [21]. M-Xylene bis-phthalimide's thermal conductivity and dimensional stability ensure reliable operation across temperature ranges from negative 40 to positive 125 degrees Celsius, meeting the stringent requirements for outdoor base stations and mobile infrastructure [21]. Manufacturing processes for 5G encapsulation systems benefit from the compound's compatibility with injection molding and compression molding techniques, enabling cost-effective production of complex protective housings [21].

Ternary Catalyst Architectures for Enhanced Reaction Kinetics

The development of ternary catalyst architectures has emerged as a revolutionary approach to enhance reaction kinetics in meta-xylene bis-phthalimide synthesis and related processes. These multi-component systems leverage synergistic interactions between three distinct metal components to achieve superior catalytic performance compared to traditional binary or monometallic catalysts [1] [2] [3].

Recent research has demonstrated that iron-manganese-copper ternary alloys, specifically the 20Fe-80Mn-20Cu composition, exhibit exceptional bifunctional activity with remarkably low overpotentials of 172 millivolts for hydrogen evolution reaction and 147 millivolts for oxygen evolution reaction at current densities of 10 milliamperes per square centimeter [1]. The enhanced performance stems from uniform distribution of manganese and iron atoms within the alloy matrix, creating optimal active sites that facilitate electron transport through reduced charge transfer resistance [1].

The molybdenum-tungsten-nickel ternary system represents another significant advancement in catalyst design, demonstrating superior performance in alkaline conditions with overpotentials as low as 25 millivolts for hydrogen evolution reaction [2]. This system exhibits remarkable resistance to carbon monoxide poisoning, a critical advantage for industrial applications where trace contaminants can severely impact catalyst longevity [2]. The ternary composition enables the catalyst to achieve current densities of 10 milliamperes per square centimeter while maintaining excellent stability over extended operation periods [2].

Nickel-iron-cobalt ternary metal (hydro)oxide catalysts have shown exceptional promise in oxygen evolution reactions, achieving overpotentials of 146 millivolts at 10 milliamperes per square centimeter [3]. Machine learning-driven analysis of over 300 possible active-site structures revealed that the tri-metallic composition provides optimal balance between activity and stability, with the magnetic moment playing a critical role in determining catalytic performance [3]. These catalysts demonstrate remarkable durability, maintaining activity for over 300 hours of continuous operation [3].

The effectiveness of ternary architectures extends beyond simple additive effects. Density functional theory calculations combined with experimental validation have revealed that the optimal performance arises from specific electronic interactions between the three metal components [3]. The presence of iron and cobalt in nickel-based catalysts increases the oxidation state of active sites while participating directly in the catalytic mechanism, leading to enhanced oxygen evolution activity [3].

Ternary Catalyst SystemOverpotential (mV)Current Density (mA cm⁻²)Stability DurationKey Advantage
20Fe-80Mn-20Cu172 (HER), 147 (OER)104 daysLow charge transfer resistance [1]
MoWNi25 (HER)10ExtendedCO resistance [2]
NiFeCo146 (OER)10300 hoursHigh durability [3]

Hydrogenation Techniques for Precursor Modification

Hydrogenation techniques for precursor modification have undergone significant advancement, particularly in the context of meta-xylene bis-phthalimide synthesis where precise control over reduction conditions is essential for maintaining structural integrity while achieving desired functionalization [4] [5] [6].

Ruthenium-based heterogeneous catalysts have demonstrated exceptional capability in the selective hydrogenation of cyclic imides, achieving complete conversion under relatively mild conditions [7]. Complex 3, featuring dual metal-ligand cooperation mechanisms, enables quantitative conversion of N-benzylphthalimide to 1,2-benzenedimethanol and benzylamine at 110 degrees Celsius under 20 bar hydrogen pressure [7]. The catalyst system exhibits remarkable substrate scope, successfully hydrogenating phthalimides bearing both electron-withdrawing and electron-donating substituents with yields exceeding 90 percent [7].

Precatalyst reconstruction techniques represent a paradigm shift in catalyst preparation methodology. The Co₂Mo₃O₈ precatalyst undergoes potential-dependent reconstruction to form an electrochemically stable Co(OH)₂@Co₂Mo₃O₈ catalyst system [8]. This reconstruction process, controlled by applied potentials, achieves Faradaic efficiency of 99.9 percent versus reversible hydrogen electrode for hydrogen generation [8]. The surface structure transformation creates optimal active sites while preventing catalyst deactivation through controlled etching of inherent species into the electrolyte [8].

Ligand-functionalized organometallic polyoxometalates have emerged as highly effective catalyst precursors for amide hydrogenation [6]. These systems, exemplified by [(RhCpᴱ)₄Mo₄O₁₆] complexes with ethoxycarbonyl-functionalized ligands, operate under mild conditions of 0.8 megapascals hydrogen pressure at temperatures between 353-393 Kelvin [6]. The incorporation of ethoxycarbonyl groups enhances catalytic activity compared to traditional Cp* ligands, enabling efficient hydrogenation of tertiary, secondary, and primary amides [6].

Supported nickel-cobalt catalyst systems have been optimized for isophthalonitrile hydrogenation to meta-xylylenediamine, achieving selectivity values of 99.9 percent through careful control of metal loading and support properties [9]. High-loading catalysts (20Ni-5Co/Al₂O₃) suppress both acid sites and hydroxyl groups that catalyze undesired condensation reactions, resulting in dramatically improved selectivity compared to low-loading systems [9]. The enhanced performance correlates directly with increased metal dispersion and modified electronic properties of the active sites [9].

Hydrogenation SystemOperating ConditionsSelectivity/ConversionKey Innovation
Ru-complex 3110°C, 20 bar H₂>90% yieldDual metal-ligand cooperation [7]
Co₂Mo₃O₈ reconstruction50°C, controlled potential99.9% Faradaic efficiencyPotential-dependent activation [8]
Rh-polyoxometalate353-393K, 0.8 MPa H₂High conversionLigand functionalization [6]
20Ni-5Co/Al₂O₃180-200°C99.9% selectivityHigh metal loading [9]

Phosphazene Base Catalysts in Decomposition Pathways

Phosphazene base catalysts have revolutionized decomposition pathway control in synthetic chemistry, offering unique combinations of strong basicity and thermal stability that enable precise reaction control in complex multi-step processes [10] [11] [12].

P₄-tBu (tert-butyl tetraphosphazene base) demonstrates exceptional effectiveness in catalytic thiolation-depolymerization reactions of super engineering plastics [10]. With a pKₐ value of 30.25 in dimethylsulfoxide, this phosphazene base enables smooth decomposition of polysulfone, polyethersulfone, and polyetheretherketone under moderate conditions of 150 degrees Celsius [10]. The catalyst combination with inorganic bases such as tripotassium phosphate facilitates selective cleavage of ether bonds through highly nucleophilic thiolate reagents, producing monomer-like products in high yields [10].

P₂-Et (ethyl diphosphazene base) exhibits remarkable versatility in organic transformations, functioning as an extremely strong yet neutral base that excels in reactions where conventional ionic bases prove inadequate . Its superior basicity enables effective deprotonation of various organic molecules, particularly in palladium-catalyzed cross-coupling reactions where it forms synergistic partnerships with specific precatalysts like tBuXPhos or tBuBrettPhos G3 . The non-ionic nature of P₂-Et allows participation in reactions where charged bases would inhibit the catalytic process .

P₂-tBu phosphazene base has been successfully employed in telescopic three-component reactions involving 1,1-difunctionalization of electron-deficient alkenes [14]. The catalyst efficiently promotes reactions between diethyl phosphite, cinnamonitrile derivatives, and N-Boc imines, providing β-aminophosphonates with tetrasubstituted carbon centers in highly diastereoselective fashion [14]. This represents a significant advancement in multicomponent reaction methodology under Brønsted base catalysis [14].

Thermal decomposition pathways of phosphazene catalysts follow distinct mechanisms depending on structural features. Cyclomatrix polyphosphazenes exhibit two-stage thermal degradation: a low-temperature domain between 150-400 degrees Celsius and a high-temperature domain spanning 500-750 degrees Celsius [15]. Complete substitution reactions at 200 degrees Celsius produce materials with exceptional thermal stability, showing only 10 percent weight loss at 900 degrees Celsius [16] [17].

Hexachlorocyclophosphazene-based systems demonstrate unique catalytic behavior in ring-opening polymerization of benzoxazines [18]. The catalyst operates through dual mechanisms: acidic catalysis via hydrogen chloride release during phenolysis, and basic catalysis through lone electron pairs on nitrogen atoms in substituents [18]. The catalytic activity sequence follows HCP > PN-mt(4) > PN-mt(6) > HPP, with onset temperatures decreasing by up to 100 degrees Celsius compared to uncatalyzed systems [18].

Phosphazene CatalystpKₐ/BasicityOperating TemperatureDecomposition MechanismApplication
P₄-tBu30.25 (DMSO)150°CThiolation-depolymerizationEngineering plastics [10]
P₂-EtExtremely strongVariableCarbanion formationCross-coupling reactions
P₂-tBuStrong baseAmbient1,1-DifunctionalizationMulticomponent synthesis [14]
Cyclomatrix typesVariable150-400°C (LTD)Two-stage thermalFlame retardants [15]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

400.14230712 g/mol

Monoisotopic Mass

400.14230712 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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